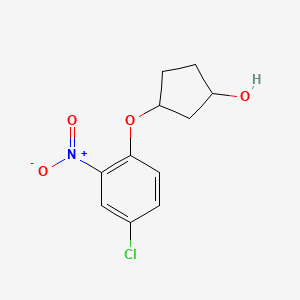

3-(4-Chloro-2-nitrophenoxy)cyclopentanol

Description

3-(4-Chloro-2-nitrophenoxy)cyclopentanol is a cyclopentanol derivative featuring a phenoxy substituent with nitro (-NO₂) and chloro (-Cl) groups at the 2- and 4-positions, respectively. Cyclopentanol itself is a five-membered alicyclic alcohol used widely as a solvent, fragrance intermediate, and precursor in organic synthesis . The addition of the 4-chloro-2-nitrophenoxy group introduces steric and electronic effects that differentiate it from simpler cyclopentanol derivatives.

Properties

Molecular Formula |

C11H12ClNO4 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

3-(4-chloro-2-nitrophenoxy)cyclopentan-1-ol |

InChI |

InChI=1S/C11H12ClNO4/c12-7-1-4-11(10(5-7)13(15)16)17-9-3-2-8(14)6-9/h1,4-5,8-9,14H,2-3,6H2 |

InChI Key |

ZZSAMVCYMMWTDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentanol and Substituted Cyclopentanols

Cyclopentanol (CPL) lacks aromatic substituents, making it less polar and more volatile than 3-(4-Chloro-2-nitrophenoxy)cyclopentanol. CPL is primarily used in perfumes and as a hydrogen-donor solvent due to its mild polarity . In contrast, the nitro and chloro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol enhance its polarity, likely reducing volatility and increasing solubility in polar aprotic solvents. Studies on cyclopentanol’s role in enhancing polycyclic aromatic hydrocarbon (PAH) solubilization via cyclodextrin complexes suggest that derivatives like 3-(4-Chloro-2-nitrophenoxy)cyclopentanol could exhibit modified host-guest interaction capabilities due to their bulky substituents .

Nitrophenoxy Derivatives

- 4-Nitroanisole (4-Nitrophenol methyl ether): This compound shares the 4-nitrophenoxy structure but lacks the cyclopentanol backbone and chloro substituent. It is used as a chemical intermediate in dye synthesis. The absence of the hydroxyl group in 4-nitroanisole reduces its hydrogen-bonding capacity compared to 3-(4-Chloro-2-nitrophenoxy)cyclopentanol, impacting its solubility in aqueous systems .

- 2-Nitrophenol derivatives: Compounds like 2-nitrophenol methyl ether (2-nitroanisole) exhibit ortho-substitution effects, which can sterically hinder reactions at the phenolic oxygen.

Halogenated Cyclopentanol Derivatives

Chlorinated cyclopentanol derivatives, such as 3-chlorocyclopentanol, lack the aromatic nitro group but share the alicyclic alcohol structure. The chloro substituent in such compounds typically increases electronegativity, influencing dipole moments and boiling points. However, the presence of both chloro and nitro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol likely amplifies its electrophilic character, making it more reactive in aromatic substitution reactions compared to non-nitrated analogs.

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-(4-Chloro-2-nitrophenoxy)cyclopentanol and Analogs

Key Observations :

- Polarity and Solubility: The nitro and chloro groups in 3-(4-Chloro-2-nitrophenoxy)cyclopentanol increase its molecular weight and polarity compared to cyclopentanol, but the hydrophobic aromatic ring likely reduces water solubility.

- Reactivity : The electron-withdrawing nitro group activates the aromatic ring toward electrophilic substitution, while the chloro substituent may direct further substitutions to specific positions.

- Thermal Stability : The compound’s high estimated boiling point suggests stability under moderate thermal conditions, a trait advantageous in high-temperature reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.